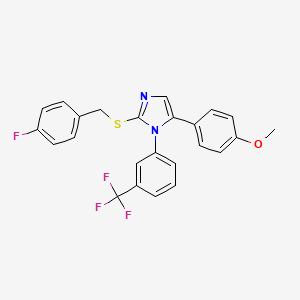

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

説明

2-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a substituted imidazole derivative featuring a fluorobenzylthio group at position 2, a 4-methoxyphenyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position 1 (Figure 1).

特性

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N2OS/c1-31-21-11-7-17(8-12-21)22-14-29-23(32-15-16-5-9-19(25)10-6-16)30(22)20-4-2-3-18(13-20)24(26,27)28/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWWIJLGYDSBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a compound of interest due to its potential biological activities. This imidazole derivative may exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented with the following molecular formula and SMILES notation:

- Molecular Formula : C24H21F2N3OS

- SMILES : COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F

Biological Activity Overview

Research on imidazole derivatives has shown that they can possess a wide range of biological activities. The specific biological activities of 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole are summarized below:

Antimicrobial Activity

Imidazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have indicated that certain imidazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar functional groups have been tested against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes some relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | Induces apoptosis via mitochondrial pathway |

| Compound B | A549 (lung cancer) | 15 | Inhibits cell cycle progression |

| Compound C | HeLa (cervical cancer) | 12 | Disrupts microtubule formation |

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

A notable study explored the effects of a closely related imidazole derivative on cancer cells. The compound demonstrated significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value significantly lower than that of standard chemotherapeutics. The study highlighted the importance of substituent groups in enhancing biological activity.

科学的研究の応用

Structural Characteristics

- Molecular Formula : C23H18F3N2OS

- Molecular Weight : 424.9 g/mol

- Chemical Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that modifications in the imidazole ring can enhance antiproliferative effects against various cancer cell lines. In particular, compounds similar to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Case Study : A derivative of imidazole demonstrated potent activity against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Imidazole compounds have also been investigated for their antimicrobial activities. The presence of specific substituents can enhance their efficacy against bacterial and fungal strains.

- Case Study : Compounds structurally related to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole have shown promising results against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values suggesting significant antimicrobial potential .

Drug Development

The unique structural features of 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole make it a candidate for further development as a therapeutic agent. Its ability to modulate biological pathways suggests potential for use in targeted therapies.

類似化合物との比較

Structural Analogues and Substituent Effects

Core Imidazole Modifications

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () Structural Differences: Lacks the fluorobenzylthio group and the 3-(trifluoromethyl)phenyl substituent at position 1. Key Properties: Molecular weight = 242.20, XLogP3 = 2.6, indicating moderate lipophilicity.

1-(3-(Methylsulfonyl)phenyl)-4-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole (14) ()

- Shared Features : Contains a benzylthio group and trifluoromethylphenyl substituent.

- Divergence : Methylsulfonyl group at position 1 instead of 3-(trifluoromethyl)phenyl. The sulfonyl group enhances polarity (higher hydrogen bond acceptor count) compared to the target compound.

Halogen-Substituted Analogues

4-(4-Chlorophenyl) and 4-(4-Bromophenyl) Derivatives () Isostructural Pairs: Compounds 4 (Cl) and 5 (Br) exhibit identical crystal packing but differ in halogen size, affecting van der Waals interactions.

Benzimidazole Derivatives

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole () Core Modification: Benzimidazole (fused benzene-imidazole) vs. monosubstituted imidazole.

Physicochemical Properties

*Calculated values based on structural similarity.

Key Observations:

- The target compound’s trifluoromethyl and thioether groups increase molecular weight and lipophilicity (higher XLogP3) compared to simpler imidazoles ().

Q & A

Q. How to statistically analyze contradictory bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models (e.g., RevMan software) .

- Sensitivity analysis : Exclude outliers (e.g., studies with >20% impurity) to assess robustness .

- QSAR modeling : Corrogate substituent properties (Hammett σ, π parameters) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。